molecular formula C18H15NO2 B1666667 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid CAS No. 26180-29-0

3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Cat. No. B1666667
CAS RN: 26180-29-0
M. Wt: 277.3 g/mol
InChI Key: IDROEJGETCAVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization, can result in the formation of an N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular formula of “3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid” is C18H15NO2 . It has an average mass of 277.317 Da and a monoisotopic mass of 277.110291 Da .


Chemical Reactions Analysis

The chemical reactions involving pyrrole and its derivatives are diverse and complex. For example, catalytic protodeboronation of alkyl boronic esters has been reported . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .

Scientific Research Applications

Organotin(IV) Complexes

  • Organotin(IV) complexes of related pyrrol-1-yl benzoic acid derivatives exhibit potential biological applications. Studies have shown these complexes can be tested against various bacteria and fungi, demonstrating their potential in toxicity and medicinal applications (Shahid et al., 2005).

Fluorescent Zn(II) Sensors

  • Derivatives of pyrrol-1-yl benzoic acid have been used to develop fluorescent Zn(II) sensors for biological imaging applications. These sensors show promise in in vivo imaging due to their cell permeability and responsiveness to Zn(II) (Nolan et al., 2006).

Triorganostannyl Esters

  • Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including those with pyrrol-1-yl groups, have been synthesized and studied. These compounds are of interest due to their potential impact on the photophysical properties of metals and the conformation and intermolecular interactions of ligands (Tzimopoulos et al., 2010).

Analgesic Activity

  • Certain pyrrole derivatives, including compounds related to 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, have been synthesized and evaluated for their potential as analgesic agents. Some of these compounds have shown promising results in analgesic activity studies (Danchev et al., 2006).

Antibacterial Activity

  • Derivatives of pyrrol-1-yl benzoic acid have been shown to possess antibacterial properties, demonstrating their potential in antimicrobial applications (Kostenko et al., 2015).

Structural Analysis

  • Structural analysis of benzoic acids with pyrrol-1-yl groups reveals their potential in the development of bioactive compounds. Studies have shown different structural motifs and interactions that can influence their bioactivity (Dinesh, 2013).

Solvates of Benzoic Acid Derivatives

  • Crystal structures of solvates of benzoic acid derivatives with pyrrol-1-yl groups have been determined, contributing to a better understanding of their physicochemical properties and potential applications (Singh & Baruah, 2009).

Future Directions

The future directions for research on “3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new synthetic routes and the study of their mechanisms of action could also be areas of future research .

properties

IUPAC Name

3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21/h2-12H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDROEJGETCAVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949056
Record name 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

CAS RN

26180-29-0
Record name 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26180-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 5
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 6
3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.